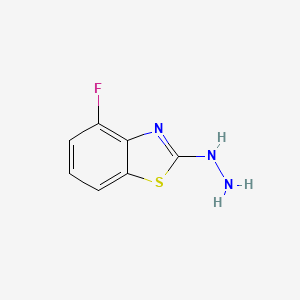

4-氟-2-肼基-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoro-2-hydrazinyl-1,3-benzothiazole is a chemical compound that has been studied for its potential biological and pharmacological properties . It is a part of the benzothiazole family, which is a privileged bicyclic ring system with multiple applications . Benzothiazoles are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .

Synthesis Analysis

The synthesis of 4-Fluoro-2-hydrazinyl-1,3-benzothiazole involves a series of chemical reactions. A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-hydrazinyl-1,3-benzothiazole is complex and has been studied using computational methods . The structure is designed keeping in view the structural requirement of the pharmacophore . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Chemical Reactions Analysis

The chemical reactions involving 4-Fluoro-2-hydrazinyl-1,3-benzothiazole have been studied extensively. The anticonvulsant activity of the titled compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series showed significant protection at a dose of 100 mg/kg in mice .科学研究应用

临床前评估和抗肿瘤特性

新颖的抗肿瘤活性:与 4-氟-2-肼基-1,3-苯并噻唑相关的化合物,例如 2-(4-氨基-3-甲基苯基)苯并噻唑,表现出选择性和有效的抗肿瘤特性。它们的机制涉及细胞色素 P450 1A1 诱导的生物转化,产生活性代谢物。通过氟化等结构修饰减轻了代谢失活,增强了抗肿瘤功效。这些化合物对乳腺癌和卵巢癌细胞系和异种移植瘤有效,在临床前模型中具有可控的副作用 (Bradshaw 等人,2002)。

合成和生物学特性:氟代衍生物的合成,重点在于增强对人癌细胞系的细胞毒性,同时保持特异性,已导致具有广谱抗肿瘤活性的化合物。这些努力旨在确定药物开发的候选者,某些衍生物在不同的癌细胞系中显示出有效的活性 (Hutchinson 等人,2001)。

作用机制和药物开发

DNA 加合物形成和细胞周期停滞:这些化合物的抗肿瘤功效与其形成 DNA 加合物和诱导敏感癌细胞中细胞周期停滞的能力有关。一个功能齐全的芳烃烃受体信号通路对于细胞毒性至关重要,突出了这些化合物与细胞机制之间的复杂相互作用,以发挥抗肿瘤活性 (Trapani 等人,2003)。

开发用于临床评估的前药:为了解决水溶性差和生物利用度低的问题,已经开发了抗肿瘤苯并噻唑的氨基酸前药。这些前药表现出理想的药物特性,例如良好的水溶性和稳定性,并已被选用于 1 期临床试验,标志着向临床应用迈出了重要一步 (Hutchinson 等人,2002)。

超越癌症治疗的应用

- 传感和诊断应用:除了抗肿瘤活性外,某些苯并噻唑衍生物已应用于开发用于检测 pH 值和金属阳离子的荧光探针。这些应用展示了苯并噻唑衍生物在各个科学和技术领域的用途广泛,其用途超出了化学治疗应用 (Tanaka 等人,2001)。

作用机制

Target of Action

tuberculosis , suggesting that this compound may target enzymes or proteins essential for the survival of this bacterium.

Mode of Action

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect pathways crucial for the survival and replication of M. tuberculosis.

Result of Action

tuberculosis , suggesting that this compound may induce molecular and cellular changes that inhibit the growth of this bacterium.

属性

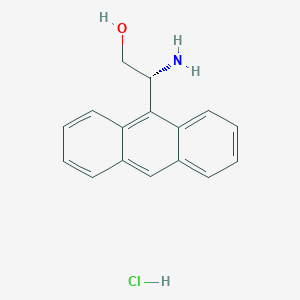

IUPAC Name |

(4-fluoro-1,3-benzothiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGVEMYIOVYRHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2727274.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-sulfamoylbenzamide](/img/structure/B2727275.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2727276.png)

![N,N-dimethyl-N'-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2727287.png)

![2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2727288.png)

![1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2727290.png)

![3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2727292.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2727293.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2727295.png)